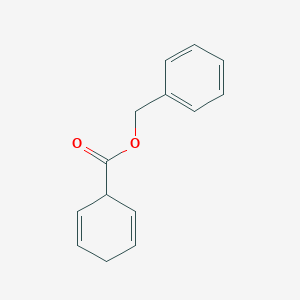
Benzyl cyclohexa-2,5-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl cyclohexa-2,5-diene-1-carboxylate is an organic compound with the molecular formula C14H14O2 It is a derivative of cyclohexa-2,5-diene-1-carboxylic acid, where the carboxyl group is esterified with a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cyclohexa-2,5-diene-1-carboxylate typically involves the esterification of cyclohexa-2,5-diene-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzyl cyclohexa-2,5-diene-1-carboxylic acid.
Reduction: Benzyl cyclohexa-2,5-diene-1-methanol.
Substitution: Various substituted benzyl cyclohexa-2,5-diene-1-carboxylates depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl cyclohexa-2,5-diene-1-carboxylate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the benzyl group can be displaced by nucleophiles, resulting in the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexa-2,5-diene-1-carboxylic acid: The parent compound from which benzyl cyclohexa-2,5-diene-1-carboxylate is derived.
Benzyl cyclohexa-2,5-diene-1-methanol: A reduction product of this compound.
Cyclohexa-2,5-diene-1,4-diylidene derivatives: Compounds with similar diene structures but different functional groups.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
162104-81-6 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
benzyl cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C14H14O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1,3-10,13H,2,11H2 |
Clé InChI |
BMXFCPKBZBYBPQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(C=C1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(1H-Imidazol-5-yl)ethyl]amino}-4-oxobutanoyl)glycine](/img/structure/B12561391.png)
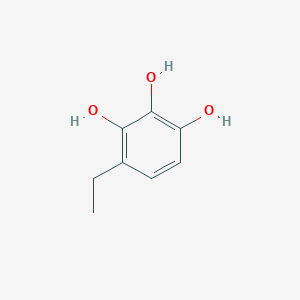
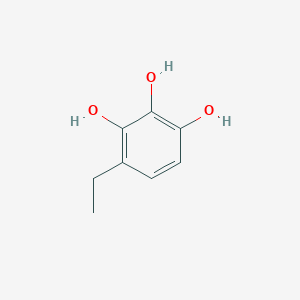
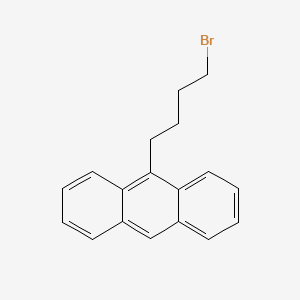
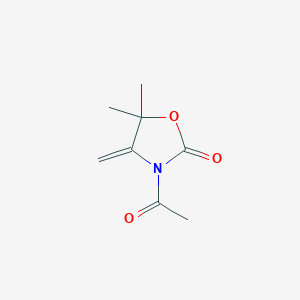
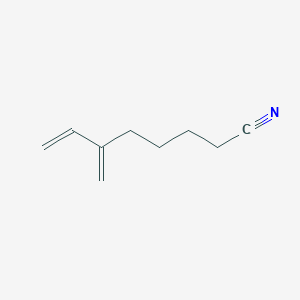

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
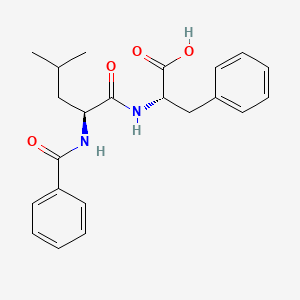
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
